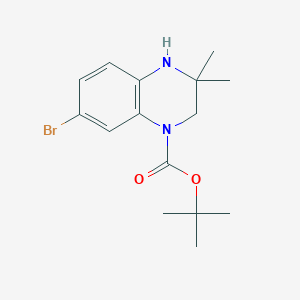

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Beschreibung

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and two methyl groups attached to the tetrahydroquinoxaline core.

Eigenschaften

Molekularformel |

C15H21BrN2O2 |

|---|---|

Molekulargewicht |

341.24 g/mol |

IUPAC-Name |

tert-butyl 7-bromo-3,3-dimethyl-2,4-dihydroquinoxaline-1-carboxylate |

InChI |

InChI=1S/C15H21BrN2O2/c1-14(2,3)20-13(19)18-9-15(4,5)17-11-7-6-10(16)8-12(11)18/h6-8,17H,9H2,1-5H3 |

InChI-Schlüssel |

AGGPWLCNPUGVSA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Esterification: The tert-butyl ester group can be introduced by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of alcohols or dehalogenated products.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the tert-butyl ester group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

- Tert-butyl 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

- Tert-butyl 7-iodo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Uniqueness

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The tert-butyl ester group also contributes to its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 313.19 g/mol

- CAS Number : 1781570-26-0

- Physical State : Light yellow solid

Synthesis

The synthesis of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the bromination of the corresponding tetrahydroquinoxaline precursor followed by carboxylation. The general synthetic pathway includes:

- Bromination : Reacting the tetrahydroquinoxaline with bromine in a suitable solvent.

- Carboxylation : Using tert-butyl chloroformate to introduce the tert-butyl ester group.

Antiproliferative Effects

Recent studies have indicated that derivatives of tetrahydroquinoxaline compounds exhibit notable antiproliferative activities against various cancer cell lines. For instance:

- In vitro Studies : The compound has shown moderate to strong inhibitory effects on human colon cancer cells (HT-29) using the MTT assay. At concentrations of 10 μM, several derivatives demonstrated over 30% inhibition of cell growth .

The biological activity of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can be attributed to its ability to interact with microtubule dynamics:

- Tubulin Polymerization Inhibition : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase without inducing apoptosis . This suggests a mechanism where the compound disrupts normal mitotic processes.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly affect biological activity. The presence of specific substituents on the quinoxaline ring enhances antiproliferative effects and alters pharmacokinetic profiles:

| Compound | Substituent | IC50 (μM) | Cell Line |

|---|---|---|---|

| I-7 | Bromine | 5 | HT-29 |

| I-6 | Methyl | 8 | HT-29 |

| I-19 | Methoxy | 6 | HT-29 |

Case Studies

- Study on Colchicine Binding Site Inhibitors : Research demonstrated that certain tetrahydroquinoxaline derivatives could act as colchicine binding site inhibitors. Compound I-7 was identified as the most active derivative, capable of disrupting microtubule formation and exhibiting favorable pharmacokinetic properties .

- Evaluation of Anticancer Properties : In a comprehensive evaluation involving multiple derivatives, it was found that structural modifications could lead to enhanced activity against various cancer types. This emphasizes the importance of chemical diversity in developing effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.